molecular formula C₁₄₂H₂₂₄N₄₀O₃₉S B612574 PACAP (1-27), human, ovine, rat CAS No. 127317-03-7

PACAP (1-27), human, ovine, rat

Cat. No.: B612574
CAS No.: 127317-03-7
M. Wt: 3147.66
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Description

Pituitary adenylate cyclase activating polypeptide (1-27), human, ovine, rat is a neuropeptide that is a fragment of the larger pituitary adenylate cyclase activating polypeptide-38. This compound is found in humans, sheep, and rats. It is known for its potent activity as a receptor antagonist, particularly for receptors such as rat pituitary adenylate cyclase activating polypeptide receptor 1, rat vasoactive intestinal peptide receptor 1, and human vasoactive intestinal peptide receptor 2 .

Biochemical Analysis

Biochemical Properties

PACAP (1-27), human, ovine, rat, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a potent PACAP receptor agonist, with IC50s of 3 nM, 2 nM, and 5 nM for PACAP type I receptor, PACAP type II receptor VIP1, and PACAP type II receptor VIP2 respectively .

Cellular Effects

This compound, has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it exhibits activities as a neurotransmitter, neuromodulator, neurotrophic factor, as well as an immunomodulator, in immune cells through its effect on MAPK signaling and modulation of activation of NFκB .

Molecular Mechanism

The molecular mechanism of this compound, involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, for instance, it dramatically prevents injury of cultured renal proximal tubule cells caused by myeloma light chains through suppression of proinflammatory cytokines production, by inhibiting p38 MAPK and translocation of NFκB via both PAC1 and VPAC1 receptors .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound, change. It has been observed that it has potent, efficacious, and sustained stimulatory effects on sympathetic neuronal NPY and catecholamine production .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pituitary adenylate cyclase activating polypeptide (1-27), human, ovine, rat is typically synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is carried out under controlled conditions to ensure the correct sequence and structure of the peptide. The final product is then cleaved from the resin and purified using high-performance liquid chromatography .

Industrial Production Methods

Industrial production of pituitary adenylate cyclase activating polypeptide (1-27), human, ovine, rat follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process is also scaled up, typically involving large-scale high-performance liquid chromatography systems .

Chemical Reactions Analysis

Types of Reactions

Pituitary adenylate cyclase activating polypeptide (1-27), human, ovine, rat can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the peptide’s structure and function.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds .

Scientific Research Applications

Pituitary adenylate cyclase activating polypeptide (1-27), human, ovine, rat has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pituitary adenylate cyclase activating polypeptide (1-27), human, ovine, rat is unique due to its specific receptor binding profile and potent activity as a receptor antagonist. Its shorter length compared to pituitary adenylate cyclase activating polypeptide-38 allows for more targeted studies and applications .

Properties

IUPAC Name

4-[[2-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C142H224N40O39S/c1-16-75(10)113(179-108(191)66-156-120(201)102(63-109(192)193)173-135(216)104(67-183)176-119(200)88(146)62-84-65-153-70-157-84)139(220)174-101(58-80-28-18-17-19-29-80)133(214)182-114(79(14)186)140(221)175-103(64-110(194)195)132(213)178-106(69-185)136(217)172-100(61-83-39-45-87(189)46-40-83)131(212)177-105(68-184)134(215)164-93(34-27-54-155-142(151)152)126(207)170-98(59-81-35-41-85(187)42-36-81)129(210)163-92(33-26-53-154-141(149)150)124(205)161-89(30-20-23-50-143)122(203)165-94(47-48-107(147)190)127(208)166-95(49-55-222-15)121(202)159-78(13)118(199)180-111(73(6)7)137(218)167-91(32-22-25-52-145)123(204)162-90(31-21-24-51-144)125(206)171-99(60-82-37-43-86(188)44-38-82)130(211)169-97(57-72(4)5)128(209)160-76(11)116(197)158-77(12)117(198)181-112(74(8)9)138(219)168-96(115(148)196)56-71(2)3/h17-19,28-29,35-46,65,70-79,88-106,111-114,183-189H,16,20-27,30-34,47-64,66-69,143-146H2,1-15H3,(H2,147,190)(H2,148,196)(H,153,157)(H,156,201)(H,158,197)(H,159,202)(H,160,209)(H,161,205)(H,162,204)(H,163,210)(H,164,215)(H,165,203)(H,166,208)(H,167,218)(H,168,219)(H,169,211)(H,170,207)(H,171,206)(H,172,217)(H,173,216)(H,174,220)(H,175,221)(H,176,200)(H,177,212)(H,178,213)(H,179,191)(H,180,199)(H,181,198)(H,182,214)(H,192,193)(H,194,195)(H4,149,150,154)(H4,151,152,155)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGBUJXSKLDAFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC5=CNC=N5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C142H224N40O39S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657520
Record name Histidylseryl-alpha-aspartylglycylisoleucylphenylalanylthreonyl-alpha-aspartylseryltyrosylserylarginyltyrosylarginyllysylglutaminylmethionylalanylvalyllysyllysyltyrosylleucylalanylalanylvalylleucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3147.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127317-03-7
Record name Histidylseryl-alpha-aspartylglycylisoleucylphenylalanylthreonyl-alpha-aspartylseryltyrosylserylarginyltyrosylarginyllysylglutaminylmethionylalanylvalyllysyllysyltyrosylleucylalanylalanylvalylleucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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